Vinburnine can be synthesized through various methods, with the most notable being the rearrangement of the aspidospermidine ring system. This process involves several key steps:
The industrial production of vinburnine typically starts with the extraction of vincamine from the periwinkle plant. Following extraction, vincamine undergoes chemical transformations that may include purification, crystallization, and drying to achieve a high-purity final product .
Vinburnine has a complex molecular structure characterized by multiple rings and functional groups typical of alkaloids. Its molecular formula is , and it features a bicyclic structure that contributes to its biological activity.
Vinburnine participates in several types of chemical reactions:
Typical reagents include:
Reactions are generally conducted under controlled temperature and pressure conditions to ensure optimal results .
The specific products formed depend on the reaction conditions and reagents used. For instance, oxidation may yield different oxidized forms of vinburnine, while substitution can lead to compounds with new functional groups.
Vinburnine acts primarily as a cerebral vasodilator. It interacts with blood vessels in the brain, causing them to dilate, which enhances cerebral blood flow. This mechanism is crucial for alleviating conditions associated with reduced cerebral circulation.
Studies suggest that vinburnine shows minimal interaction with drug efflux transporters such as P-glycoprotein and breast cancer resistance protein, indicating favorable absorption and distribution properties within biological systems .
Vinburnine is sensitive to hydrolytic degradation, particularly in alkaline conditions where it can form carboxylic acid derivatives. Stability studies have shown that it maintains integrity under various conditions except when exposed to strong bases like sodium hydroxide .
Vinburnine has several scientific applications:
Vinburnine (C₁₉H₂₂N₂O; molecular weight 294.40 g/mol) is a monoterpenoid indole alkaloid classified under the eburnan-type structural family. Its pentacyclic framework consists of a 15-ethyl group and a 17-ketone, with two chiral centers at C-15 and C-19 conferring (15S,19S) absolute configuration [1] [3]. The molecule's rigidity arises from its fused ring system: a benzo[cd]fluoranthene core with piperidine and indole moieties. X-ray crystallography confirms that the trans-junction between rings C and D forces the ethyl group at C-15 into an equatorial orientation, minimizing steric strain. This stereochemistry critically influences tubulin-binding affinity, as the 15S configuration aligns the ketone carbonyl for hydrogen bonding with tubulin's β-subunit residues [1] [8]. Nuclear magnetic resonance (¹H-NMR) studies in CDCl₃ reveal key proton signals: the C-15 ethyl group appears as a triplet (δ 0.95 ppm) and quartet (δ 1.78 ppm), while the C-17 ketone contributes to deshielding of adjacent methylene protons (δ 3.15 ppm) [1].
Vinburnine exhibits moderate lipophilicity (logP ≈ 3.3), facilitating blood-brain barrier penetration—a property validated by in silico BOILED-Egg predictive models [4] [6]. Its solubility is pH-dependent, with high solubility in organic solvents like DMSO (10 mM) but limited aqueous solubility (0.175 mg/mL) [6] [8]. Stability studies following ICH guidelines demonstrate susceptibility to alkaline hydrolysis, generating a major degradation product identified as 6-hydroxyvinburnine via ¹H-NMR and IR spectroscopy. This degradation occurs via nucleophilic attack on the amide carbonyl, disrupting the pentacyclic system [1].
Table 1: Key Physicochemical Properties of Vinburnine
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₉H₂₂N₂O | [3] [8] |
Molecular Weight | 294.40 g/mol | [6] [8] |
logP | 3.3 | ChemAxon Prediction [8] |
Aqueous Solubility | 0.175 mg/mL | ALOGPS [8] |
Melting Point | Not reported | - |
pKa (Strongest Basic) | 6.3 | ChemAxon [8] |
Computational analyses reveal vinburnine's bioactivity profile:
Vinburnine is biosynthesized in planta as a vincamine metabolite via cytochrome P450-mediated oxidation. While total synthesis remains impractical industrially, semi-synthetic routes start from catharanthine or tabersonine precursors [6] [9]. Key steps include:
Table 2: Major Degradation Products Under Stress Conditions
Stress Condition | Degradation Product | Structure Change | Detection Method |
---|---|---|---|
Alkaline Hydrolysis | 6-Hydroxyvinburnine | Hydroxylation at C-6, lactam ring opening | HPLC-UV, ¹H-NMR [1] |
Acidic Conditions | Minimal degradation | - | - |
Oxidative Stress | N-Oxide derivative | Oxidation at indole nitrogen | TLC [1] |
No clinically approved semi-synthetic derivatives exist, though 14-nor derivatives show enhanced tubulin affinity in preliminary studies [9].
Vinburnine shares core structural elements with Catharanthus alkaloids but differs functionally:
Table 3: Structural and Functional Comparison with Key Vinca Alkaloids
Alkaloid | Core Structure | Key Functional Groups | Tubulin Binding Affinity (Kd, μM) | Primary Bioactivity |
---|---|---|---|---|
Vinburnine | Eburnan | C-15 ethyl, C-17 ketone | Not reported | Vasodilation, 5-HT₂ₐ antagonism [4] [6] |
Vincamine | Eburnan | C-14 methoxycarbonyl | >50 | Cerebrovasodilator [1] |
Vinpocetine | Apovincamine | Ethyl ester at C-14 | Inactive | Neuroprotective, PDE1 inhibition [5] |
Vinblastine | Catharanthine-Vindoline dimer | C-14 hydroxy, C-15 methoxy | 0.22 | Antimitotic [2] [9] |
Vincristine | Catharanthine-Vindoline dimer | C-14 formyl, C-15 methoxy | 0.15 | Antimitotic [2] |
Critical distinctions include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0